Diphenylbis(4-(pyridin-3-yl)phenyl)silane

Electron mobility Carrier confinement Blue PhOLED

Diphenylbis(4-(pyridin-3-yl)phenyl)silane (DPPS, CAS 1152162-74-7) is an organosilicon small-molecule electron-transport material belonging to the pyridine-containing tetraarylsilane class, with molecular formula C34H26N2Si and molecular weight 490.67 g/mol. It is commercially supplied as a sublimed-grade white powder/crystal with purity exceeding 99.0% (HPLC).

Molecular Formula C34H26N2Si
Molecular Weight 490.7 g/mol
CAS No. 1152162-74-7
Cat. No. B12298134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylbis(4-(pyridin-3-yl)phenyl)silane
CAS1152162-74-7
Molecular FormulaC34H26N2Si
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CN=CC=C4)C5=CC=C(C=C5)C6=CN=CC=C6
InChIInChI=1S/C34H26N2Si/c1-3-11-31(12-4-1)37(32-13-5-2-6-14-32,33-19-15-27(16-20-33)29-9-7-23-35-25-29)34-21-17-28(18-22-34)30-10-8-24-36-26-30/h1-26H
InChIKeyUIJLKECZHOSSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylbis(4-(pyridin-3-yl)phenyl)silane (DPPS, CAS 1152162-74-7) – OLED Electron Transport & Hole-Blocking Material Technical Baseline


Diphenylbis(4-(pyridin-3-yl)phenyl)silane (DPPS, CAS 1152162-74-7) is an organosilicon small-molecule electron-transport material belonging to the pyridine-containing tetraarylsilane class, with molecular formula C34H26N2Si and molecular weight 490.67 g/mol [1]. It is commercially supplied as a sublimed-grade white powder/crystal with purity exceeding 99.0% (HPLC) [1]. DPPS exhibits a deep HOMO level of 6.5 eV, a LUMO of 2.5 eV, and a wide optical bandgap (Eg) of 4.0 eV, which together confer strong electron-transport and hole-blocking characteristics [1]. The compound is thermally robust, with thermogravimetric analysis (TGA) indicating 0.5% weight loss at >250 °C , and has a calculated aqueous solubility of 1.8 × 10⁻⁵ g/L at 25 °C and a density of 1.20 ± 0.1 g/cm³ . Its primary application domain is as an electron-transport layer (ETL) and hole-blocking layer (HBL) in phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), and it has also been evaluated as an ETL in organic solar cells (OSCs) [2][3].

Why DPPS (CAS 1152162-74-7) Cannot Be Interchanged with Other Pyridine-Based ETL Materials in OLED Procurement


Despite sharing the pyridine functional motif and nominally overlapping application spaces as electron-transport layer materials, DPPS, TAZ, TmPyPB, BmPyPB, and B3PyPB are functionally non-interchangeable due to order-of-magnitude differences in electron mobility [1][2]. DPPS exhibits the lowest electron mobility among these comparators at <1 × 10⁻⁶ cm²/Vs, compared to TAZ at ~1 × 10⁻⁵ cm²/Vs and TmPyPB at ~1 × 10⁻³ cm²/Vs [1]. This mobility difference directly governs carrier recombination zone width, leakage emission intensity, driving voltage, and ultimately device external quantum efficiency (EQE). In a fixed blue PhOLED architecture (ITO/NPB/mCP/TAZ:FIrpic/ETL/LiF/Al), substituting DPPS for TAZ or TmPyPB shifts the driving voltage at 20 mA/cm² by up to 2 V, changes maximum EQE from 20.02% (TAZ) to 19.66% (TmPyPB) to 18.43% (DPPS), and critically eliminates the mCP host leakage emission that both TAZ and TmPyPB devices exhibit [1]. Furthermore, DPPS's deep HOMO (6.5 eV) and wide bandgap (4.0 eV) confer hole-blocking selectivity that is not replicated by TAZ or TmPyPB . In organic solar cells, the performance ranking is reversed: TmPyPB delivers a power conversion efficiency (PCE) of 6.3% with fill factor (FF) 53%, far exceeding DPPS-based devices, demonstrating that material selection must be precisely aligned to the target device type [3]. Generic substitution therefore risks both efficiency loss and unintended spectral contamination.

DPPS (CAS 1152162-74-7) Quantitative Differentiation Evidence Against Closest ETL/HBL Analogues


Electron Mobility: DPPS Exhibits the Lowest Electron Mobility Among Pyridine-Based ETLs, Enabling Superior Carrier Confinement in Blue PhOLEDs

In a direct head-to-head comparison within an identical blue PhOLED device architecture (ITO/NPB 50 nm/mCP 10 nm/TAZ:FIrpic 15 vol% 40 nm/ETL 45 nm/LiF 1.2 nm/Al 100 nm), DPPS demonstrates an electron mobility of <1 × 10⁻⁶ cm²/Vs, which is at least one order of magnitude lower than TAZ (~1 × 10⁻⁵ cm²/Vs) and approximately three orders of magnitude lower than TmPyPB (~1 × 10⁻³ cm²/Vs) [1]. This exceptionally low electron mobility is a deliberate design feature that restricts electron overshoot beyond the emission layer, narrows the carrier recombination zone, and prevents leakage emission from the mCP exciton-blocking layer — a phenomenon that is clearly observed in both TAZ and TmPyPB devices but is absent in DPPS devices [1][2].

Electron mobility Carrier confinement Blue PhOLED

Leakage Emission Elimination: DPPS Uniquely Suppresses mCP Host Leakage in Blue PhOLEDs, Unlike TAZ and TmPyPB

Electroluminescence (EL) spectra measured at 12 V driving voltage reveal a critical qualitative and quantitative differentiator: both TAZ (Device A) and TmPyPB (Device B) devices exhibit a distinct parasitic mCP emission peak in the 400–460 nm wavelength region, with the leakage being significantly more severe in the high-mobility TmPyPB device, while DPPS (Device C) shows no detectable mCP leakage emission [1]. The CIE 1931 color coordinates quantitatively reflect this difference: Device A (TAZ) yields (0.188, 0.423), Device B (TmPyPB) yields (0.214, 0.479), and Device C (DPPS) yields (0.196, 0.459) — the DPPS device has an intermediate color point with no parasitic blue-shifted host contamination [1]. This leakage elimination is mechanistically attributed to the electron-retarding effect of DPPS's low mobility at the ETL/EML interface, which prevents electrons from overshooting the emission layer and recombining in the mCP exciton-blocking layer [1].

Leakage emission mCP host EL spectra Blue PhOLED

Device Efficiency vs. Driving Voltage Trade-off: DPPS Prioritizes Confinement Over Absolute Efficiency Relative to TAZ and TmPyPB

In the same blue PhOLED head-to-head comparison, DPPS yields a maximum current efficiency (CE) of 43.89 cd/A and a maximum external quantum efficiency (EQE) of 18.43%, which are slightly lower than TAZ (CE 45.93 cd/A, EQE 20.02%) and TmPyPB (CE 44.65 cd/A, EQE 19.66%) [1]. The driving voltage at a current density of 20 mA/cm² is 10.44 V for DPPS, intermediate between TmPyPB (8.61 V) and TAZ (10.59 V) [1]. This efficiency–voltage profile reflects a deliberate design trade-off: DPPS sacrifices approximately 1.6 percentage points of EQE relative to TAZ and 1.2 percentage points relative to TmPyPB in exchange for its superior carrier confinement and leakage suppression, as documented in the preceding evidence items [1]. The wider bandgap of DPPS (4.0 eV) compared to TAZ also contributes to the slightly higher voltage requirement .

External quantum efficiency Current efficiency Driving voltage Blue PhOLED

Hole-Blocking Layer Selectivity: DPPS Offers a Deep 6.5 eV HOMO and 4.0 eV Bandgap Unmatched by TAZ in HBL Applications

DPPS possesses a HOMO level of 6.5 eV and an optical bandgap (Eg) of 4.0 eV, corresponding to a LUMO of 2.5 eV and a triplet energy (ET) of 2.7 eV [1]. While TmPyPB also features pyridine-based electron transport and a comparably deep HOMO, its far higher electron mobility undermines its hole-blocking selectivity by enabling electron overshoot [2]. TAZ, by contrast, has a shallower HOMO and narrower bandgap, making it less effective as a dedicated hole-blocking interlayer [2]. The combination of DPPS's deep HOMO plus ultra-low electron mobility is unique within the pyridyl-aryl ETL class: the deep HOMO energetically blocks hole migration from the emission layer into the ETL, while the low electron mobility prevents electrons from escaping the emission layer — a dual-confinement mechanism not simultaneously achieved by any single comparator material [1][2].

Hole-blocking layer HOMO energy Bandgap Energy level alignment

Device Architecture Versatility: DPPS Functions as Both Standalone ETL and Combined ETL/HBL Across Blue, White, and Green OLED Platforms

DPPS has been validated in three distinct OLED device architectures with quantified performance metrics: (i) as a 30 nm ETL in a blue PhOLED (ITO/TPDPES:TBPAH/BTPD/BCBP:15%FIrpic/DPPS/LiF/Al), achieving maximum luminance 10,578 cd/m², CE 50.5 cd/A, EQE 22.0%, and power efficiency 47.0 lm/W ; (ii) as a 10 nm HBL in a white OLED (ITO/HATCN/NPD/TAPC/4%Pt1O2me2:26mCPy/DPPS/BmPyPB/LiF/Al), delivering CE 80.3 cd/A, EQE 26.7%, and power efficiency 68.3 lm/W ; and (iii) as a 5 nm HBL in a green TADF OLED (ITO/PEDOT:PSS/TAPC/mCP/mCPCN:DMAC-TRZ 8 wt%/DPPS/3TPYMB/LiF/Al), yielding CE 71.2 cd/A, EQE 21.8%, and power efficiency 60.9 lm/W . This cross-architecture performance demonstrates that DPPS retains functional integrity as both a thick (30 nm) standalone ETL and a thin (5–10 nm) HBL interlayer. For context, TmPyPB and TAZ have been predominantly characterized in single-architecture blue PhOLED studies [1], and cross-architecture data for BmPyPB are not as extensively documented in direct comparative formats.

Device versatility Blue OLED White OLED Green TADF OLED Multi-architecture

Thermal Stability: DPPS Maintains Structural Integrity Above 250 °C with Minimal Weight Loss, Supporting Sublimed-Grade Processing Requirements

DPPS exhibits thermogravimetric stability with only 0.5% weight loss at temperatures exceeding 250 °C, as measured by TGA [1]. This thermal benchmark is critical for vacuum thermal evaporation (VTE) processing, the standard fabrication method for small-molecule OLEDs, where materials must withstand prolonged heating without decomposition. The compound is commercially supplied in sublimed grade with purity >99.0% (HPLC), indicating that the sublimation purification process is compatible with its thermal stability profile [1]. While TAZ and TmPyPB are also VTE-processable, DPPS's TGA profile specifically confirms that its low electron mobility is not associated with thermal instability or decomposition during device fabrication, an important consideration when selecting among pyridine-based ETL materials that may differ in sublimation behavior despite similar application classifications.

Thermal stability TGA Sublimed purity OLED fabrication

DPPS (CAS 1152162-74-7) Evidence-Backed Research and Industrial Application Scenarios


Blue Phosphorescent OLEDs Requiring Suppressed Host Leakage Emission and High Color Purity

In blue PhOLED architectures where mCP is used as an exciton-blocking layer, DPPS is the ETL of choice when elimination of parasitic mCP host emission (400–460 nm) is critical for spectral purity. Evidence from the direct head-to-head comparison shows that DPPS (Device C) completely suppresses mCP leakage, whereas both TAZ (Device A) and TmPyPB (Device B) exhibit visible mCP emission [1]. The modest EQE penalty (18.43% vs. 20.02% for TAZ) is acceptable in applications where color coordinates and spectral integrity outweigh absolute efficiency. This scenario applies to display-grade blue OLEDs requiring precise CIE matching and to research studies investigating recombination zone dynamics where leakage emission confounds analysis [1].

Dedicated Hole-Blocking Layer in Multi-Layer White and Tandem OLED Stacks

DPPS's uniquely deep HOMO (6.5 eV) combined with ultra-low electron mobility (<10⁻⁶ cm²/Vs) makes it an ideal thin (5–10 nm) hole-blocking interlayer in complex multi-layer OLED stacks. The validated white OLED architecture (ITO/HATCN/NPD/TAPC/4%Pt1O2me2:26mCPy/DPPS 10 nm/BmPyPB/LiF/Al) demonstrates that a DPPS HBL can achieve 26.7% EQE and 80.3 cd/A CE when paired with a higher-mobility ETL (BmPyPB) . This dual-ETL strategy leverages DPPS for hole/exciton confinement while delegating efficient electron transport to a higher-mobility material, a design approach that is not accessible with TAZ or TmPyPB alone, as neither simultaneously provides both deep HOMO and sufficiently low mobility for hole blocking [1].

Green TADF OLEDs Exploiting DPPS as an Exciton-Blocking/Hole-Blocking Interlayer

In green TADF OLEDs employing mCPCN:DMAC-TRZ as the emissive layer, a 5 nm DPPS interlayer combined with a 45 nm 3TPYMB ETL delivers 21.8% EQE and 71.2 cd/A CE . The thin DPPS layer functions primarily as an exciton and hole blocker without dominating the electron transport pathway, exploiting DPPS's wide bandgap (4.0 eV) and deep HOMO (6.5 eV) to confine triplet excitons within the emission layer. This thin-interlayer application demonstrates DPPS's utility beyond standalone ETL functions and is directly supported by quantitative device efficiency data .

Academic and Industrial OLED Research Requiring Recombination Zone Control via Mobility Engineering

For research programs investigating the relationship between ETL electron mobility and recombination zone (RZ) width in blue PhOLEDs, DPPS provides a well-characterized low-mobility reference point (<10⁻⁶ cm²/Vs) against which higher-mobility ETLs (TAZ at ~10⁻⁵, TmPyPB at ~10⁻³ cm²/Vs) can be systematically compared [1]. The documented behavior — DPPS yields a narrow RZ with strong microcavity shoulder emission, while TAZ and TmPyPB produce progressively wider RZ with weaker shoulder emission and stronger mCP leakage — establishes DPPS as a calibrated tool for mobility-dependent RZ studies [1]. This scenario is supported by the Photonics 2021 study and the earlier IEEE 2015 conference paper, both of which used DPPS as a key comparator in ETL mobility investigations [1][2].

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